![molecular formula C9H14O5 B065863 methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate CAS No. 166819-48-3](/img/structure/B65863.png)
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is a chemical compound that is widely used in scientific research. It is a synthetic organic compound that has a variety of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reactivity makes it useful in the synthesis of various compounds.
Biochemical and Physiological Effects:
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate in lab experiments is its reactivity. It can be used as a building block in the synthesis of various compounds, and its Michael acceptor reactivity makes it useful in the synthesis of complex molecules. However, its limited solubility in water can pose a challenge in some experiments.
Direcciones Futuras
There are several future directions for the use of methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate in scientific research. One area of interest is the synthesis of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of interest is the study of its reactivity with nucleophiles, which could lead to the development of new synthetic methods. Additionally, the study of its biochemical and physiological effects could lead to the discovery of new therapeutic targets.
Métodos De Síntesis
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is synthesized by the condensation of ethyl acetoacetate and ethyl glyoxylate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Wittig reaction, which leads to the formation of the desired product.
Aplicaciones Científicas De Investigación
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a building block in the synthesis of complex molecules.
Propiedades
Número CAS |
166819-48-3 |
|---|---|
Nombre del producto |
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate |
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-12-9-6-7(13-14-9)4-5-8(10)11-2/h4-5,7,9H,3,6H2,1-2H3/b5-4-/t7-,9-/m0/s1 |
Clave InChI |
QDQJKVIBXYFEKN-ONBFMSMFSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@@H](OO1)/C=C\C(=O)OC |
SMILES |
CCOC1CC(OO1)C=CC(=O)OC |
SMILES canónico |
CCOC1CC(OO1)C=CC(=O)OC |
Sinónimos |
2-Propenoicacid,3-(5-ethoxy-1,2-dioxolan-3-yl)-,methylester,[3alpha(Z),5alpha]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



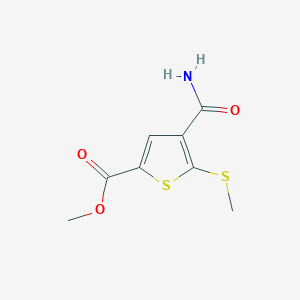
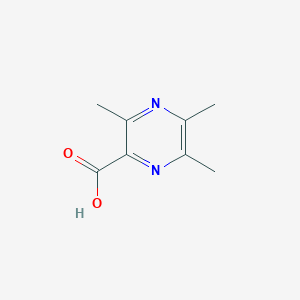
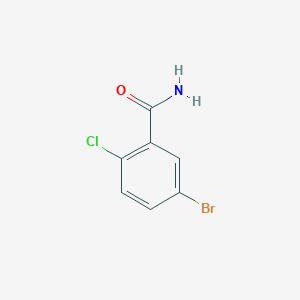
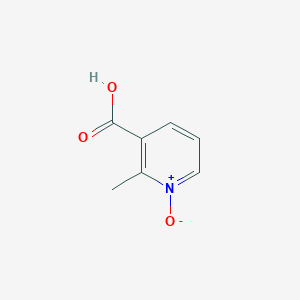
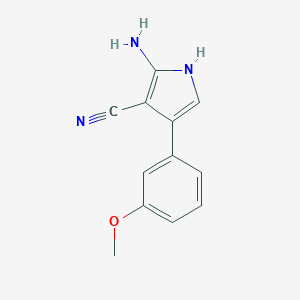
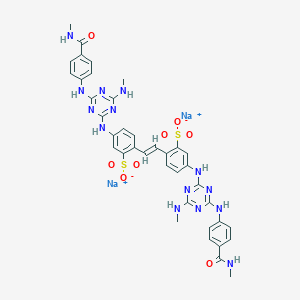
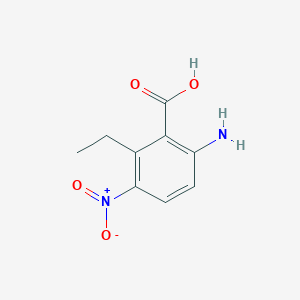

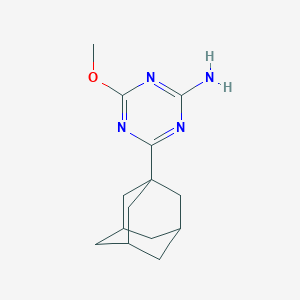
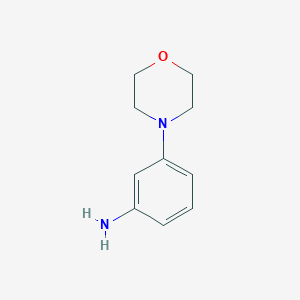
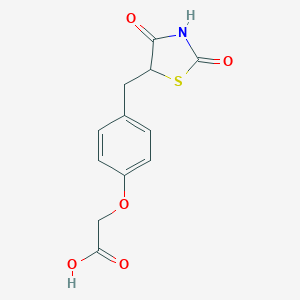
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
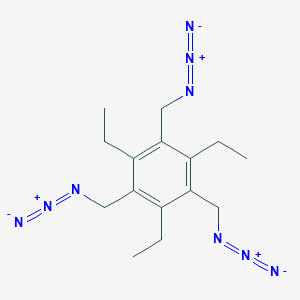
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)